Synthesis of Resorcinol Bis(diphenyl Phosphate) from Phosphorus Oxychloride: A Technical Guide
Synthesis of Resorcinol Bis(diphenyl Phosphate) from Phosphorus Oxychloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Resorcinol (B1680541) bis(diphenyl phosphate) (RDP) from phosphorus oxychloride. The document outlines the core chemical processes, experimental protocols, and key factors influencing the reaction yield and product purity. The information is intended for professionals in chemical research and development.
Overview of the Synthesis Pathway
The synthesis of Resorcinol bis(diphenyl phosphate) (RDP) from phosphorus oxychloride is a multi-step process that can be broadly categorized into two main stages. The first stage involves the formation of an intermediate, diphenyl phosphoryl chloride, through the reaction of phosphorus oxychloride with phenol (B47542). In the second stage, this intermediate reacts with resorcinol to yield the final product, RDP. The overall process is typically catalyzed by a Lewis acid.
A common industrial route involves a one-pot synthesis where phosphorus oxychloride is reacted with both phenol and resorcinol.[1] Another approach involves the transesterification of triphenyl phosphate (B84403) (TPP) with resorcinol.[1] However, the synthesis from phosphorus oxychloride, phenol, and resorcinol remains a prevalent method.[2]
Side reactions can occur, primarily due to the presence of moisture, which can lead to the hydrolysis of phosphorus oxychloride and the formation of phosphoric acid byproducts.[3] This can negatively impact the yield and purity of the final product. Additionally, the formation of oligomeric phosphate esters is a notable aspect of this synthesis, with commercial RDP often being a mixture of the monomer and its oligomers.[4][5]
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Experimental Protocols
The following protocols are generalized from various patented methods for the synthesis of RDP and its analogues.[3][6][7] These procedures typically involve a two-step reaction within a single pot.
Materials and Reagents
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Phosphorus oxychloride (POCl₃)
-
Phenol or substituted phenols (e.g., 2,6-dimethylphenol)
-
Resorcinol
-
Catalyst: Anhydrous magnesium chloride (MgCl₂), aluminum chloride (AlCl₃), or zinc chloride (ZnCl₂)
-
Solvent (optional): Xylene, cyclohexane, or octane
-
Water-retaining agent (optional): Phosphorus pentachloride (PCl₅)
-
Hydrochloric acid (for washing)
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Sodium hydroxide (B78521) or sodium carbonate (for washing)
-
Deionized water
General Synthesis Procedure
Step 1: Formation of the Intermediate
-
To a clean, dry, four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, add phosphorus oxychloride, the catalyst, and optionally a solvent and a water-retaining agent.
-
Heat the mixture with stirring to a temperature range of 110-120°C.
-
Slowly add phenol (or a substituted phenol) dropwise to the reaction mixture over a period of 1.5 to 2 hours, maintaining the temperature.
-
After the addition is complete, raise the temperature to 145-150°C and continue the reaction for an additional 3 to 4 hours to form the diphenyl phosphoryl chloride intermediate. Hydrogen chloride gas will be evolved and should be scrubbed appropriately.
Step 2: Reaction with Resorcinol
-
Cool the reaction mixture containing the intermediate to 140-145°C.
-
Slowly add molten resorcinol dropwise to the mixture over 1 to 3 hours.
-
After the addition of resorcinol is complete, increase the temperature to 150-155°C and maintain it for 4 to 5 hours.
-
The progress of the reaction can be monitored by analyzing the disappearance of residual phenol using liquid chromatography. The reaction is considered complete when the phenol content is below 0.1%.
Step 3: Purification of the Crude Product
-
Cool the crude reaction mixture to approximately 100°C.
-
Acid Wash: Wash the crude product with a dilute acid solution (e.g., hydrochloric acid) to neutralize any remaining catalyst.
-
Alkali Wash: Subsequently, wash with a dilute alkali solution (e.g., sodium hydroxide or sodium carbonate) to remove any acidic byproducts.
-
Water Wash: Wash the organic layer with deionized water until the washings are neutral.
-
Solvent Removal: If a solvent was used, it is removed by distillation.
-
Drying: The final product is dried under vacuum to remove any residual water and volatile components.
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Quantitative Data from Experimental Protocols
The following tables summarize quantitative data extracted from various patented synthesis methods. These examples are for the synthesis of RDP or its close structural analogs.
Table 1: Reactant Stoichiometry and Catalyst Loading
| Parameter | Example 1 (RDP analog)[6] | Example 2 (RDP)[7] | Example 3 (RDP analog)[3] |
| Reactant 1 | 2,6-dimethylphenol | Phenol | 2,6-dimethylphenol |
| Molar Ratio (Reactant 1 : POCl₃) | 2 : (1-1.02) | 3.75-3.80 : 1 (relative to Resorcinol) | 2 : (1-1.02) |
| Reactant 2 | Resorcinol | Resorcinol | Resorcinol |
| Molar Ratio (Reactant 2 : POCl₃) | 0.48-0.5 : 1 | 1 : (3.5-4.5) | 0.48-0.5 : 1 |
| Catalyst | ZnCl₂, AlCl₃, or MgCl₂ | ZnCl₂ | ZnCl₂ |
| Catalyst Loading (% of POCl₃ weight) | 0.3 - 3% | 1-2% (of Resorcinol weight) | 0.3 - 3% |
Table 2: Reaction Conditions
| Parameter | Example 1 (RDP analog)[6] | Example 2 (RDP)[7] | Example 3 (RDP analog)[3] |
| Step 1 Temperature (°C) | 110-115 (addition), 145-150 (reaction) | 80-85 (addition), 110-115 (reaction) | 110-117 (addition), 145-150 (reaction) |
| Step 1 Duration (hours) | 1.5-2 (addition), 3-4 (reaction) | 4 (addition), 1 (reaction) | 1-2 (addition), 3-4 (reaction) |
| Step 2 Temperature (°C) | 140-145 (addition), 150-155 (reaction) | 120-125 | 140 (addition), 150 (reaction) |
| Step 2 Duration (hours) | 1-3 (addition), 4-5 (reaction) | 3 (addition), 4-5 (reaction) | 1 (addition), 5 (reaction) |
| Solvent | Xylene, Cyclohexane, or Octane | Not specified | Xylene |
Table 3: Product Characteristics
| Parameter | Example 1 (RDP analog)[6] | Example 2 (RDP)[7] | Example 3 (RDP analog)[3] |
| Purity (Monomer %) | > 99.0% | RDP: 81-85%, Dimer: 12-15% | > 99.2% |
| Yield (%) | Not specified | > 97% | 96.6% |
| Acid Value (mgKOH/g) | < 0.3 | ~0.01 | 0.08 |
| Melting Point (°C) | 94.5-96.5 | N/A (liquid product) | 95.6-96.5 |
Factors Influencing Synthesis
Several factors can significantly impact the yield, purity, and overall success of the RDP synthesis.
-
Purity of Reactants: The use of high-purity starting materials is crucial to minimize side reactions and the formation of impurities.
-
Catalyst Selection and Concentration: The type and amount of catalyst can influence the reaction rate and selectivity. Common catalysts like MgCl₂, AlCl₃, and ZnCl₂ are effective, and their optimal concentration needs to be determined based on the specific reaction conditions.
-
Reaction Temperature and Time: Precise control of temperature and reaction duration at each stage is essential for driving the reaction to completion while minimizing thermal degradation and side product formation.
-
Stoichiometry of Reactants: The molar ratios of the reactants must be carefully controlled to ensure complete conversion and to favor the formation of the desired product over byproducts.
-
Moisture Control: The presence of water can lead to the hydrolysis of phosphorus oxychloride, reducing the yield and increasing the acidity of the final product. The use of a water-retaining agent like PCl₅ can mitigate this issue.[3]
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Analytical Characterization
The purity and identity of the synthesized RDP can be confirmed using various analytical techniques:
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High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for monitoring the progress of the reaction and determining the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is commonly used.[1][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities and byproducts in the RDP sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly useful for characterizing organophosphorus compounds like RDP, providing information about the phosphorus environment in the molecule. ¹H and ¹³C NMR are also used for structural elucidation.
-
High-Resolution Time-of-Flight Mass Spectrometry (HRMS): HRMS is a powerful tool for the accurate mass determination and identification of RDP and its various impurities and oligomers.[4][9]
Common Impurities and Side Products
The synthesis of RDP can lead to the formation of several impurities, including:
-
Unreacted Starting Materials: Residual phenol and resorcinol may be present in the final product if the reaction does not go to completion.
-
Triphenyl Phosphate (TPP): TPP can be formed as a byproduct and is a common impurity in commercial RDP.[7]
-
Oligomeric Phosphates: RDP can undergo self-condensation to form dimers, trimers, and higher-order oligomers.[4][7]
-
Hydroxylated Byproducts: Hydroxylated forms of TPP and RDP (e.g., meta-HO-TPHP and meta-HO-RDP) have been identified as impurities.[5]
-
Hydrolysis Products: The hydrolysis of phosphorus oxychloride can lead to the formation of various phosphoric acid species.[3]
References
- 1. Separation of Resorcinol bis(diphenyl phosphate) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Resorcinol bis(diphenyl phosphate) | SIELC Technologies [sielc.com]
- 3. CN101723974B - Preparation method of flame retardant resorcinol bis(2,6-dimethylaryl phosphate) - Google Patents [patents.google.com]
- 4. Resorcinol bis(diphenyl phosphate) RDP [benchchem.com]
- 5. Impurities of Resorcinol Bis(diphenyl phosphate) in Plastics and Dust Collected on Electric/Electronic Material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101723974A - Preparation method of flame retardant resorcinol bis (2, 6-dimethyl aryl phosphate) - Google Patents [patents.google.com]
- 7. CN101723970B - Preparation method of flame retardant resorcinol phosphate - Google Patents [patents.google.com]
- 8. 3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of two alternative organophosphorus flame retardants in electronic and plastic consumer products: resorcinol bis-(diphenylphosphate) (PBDPP) and bisphenol A bis (diphenylphosphate) (BPA-BDPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
